
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid is a complex organic compound belonging to the class of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids, primarily arachidonic acid. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and conjugated double bonds, making it a significant molecule in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable polyunsaturated fatty acid, such as arachidonic acid.
Hydroxylation: The introduction of hydroxyl groups at specific positions is achieved through enzymatic or chemical hydroxylation. Enzymes like lipoxygenases are often used for regioselective hydroxylation.
Double Bond Formation: The formation of conjugated double bonds is facilitated by specific reaction conditions, including the use of catalysts and controlled temperature settings.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using biotechnological processes. Enzymatic methods are preferred due to their specificity and efficiency. The use of genetically engineered microorganisms to produce the required enzymes is a common approach in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups, resulting in different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
Oxidized Derivatives: Formation of keto and aldehyde groups.
Reduced Derivatives: Saturated fatty acids.
Substituted Derivatives: Various functionalized eicosanoids.
Scientific Research Applications
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.
Biology: Investigated for its role in cellular signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and disorders related to eicosanoid metabolism.
Industry: Utilized in the development of bio-based materials and as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of (5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid involves its interaction with specific molecular targets, such as receptors and enzymes involved in eicosanoid pathways. It acts as a signaling molecule, modulating various biological processes, including inflammation, immune response, and cell proliferation. The compound’s effects are mediated through its binding to specific receptors, leading to the activation or inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5S,6R,7E,9E,11Z)-5,6-dihydroxy-15-oxoicosa-7,9,11,13-tetraenoic acid: Another eicosanoid with similar structural features but differing in the position of the oxo group.
(5S,6R,7E,9E,12S,14Z)-6-{[(2S)-2-Amino-2-carboxyethyl]sulfanyl}-5,12-dihydroxy-7,9,14-icosatrienoic acid: A compound with additional functional groups, leading to different biological activities.
Uniqueness
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid is unique due to its specific hydroxylation pattern and conjugated double bonds, which confer distinct biological properties. Its ability to modulate inflammatory responses and act as a signaling molecule sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6?,10-9?,12-11+,15-13+/t18-,19+/m1/s1 |
InChI Key |
UVZBUUTTYHTDRR-GFZRSFRXSA-N |
Isomeric SMILES |
CCCCCC=CCC=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765574.png)
![azanium;(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetate](/img/structure/B10765582.png)
![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765588.png)
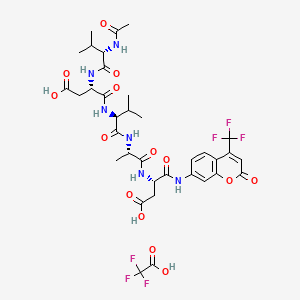
![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)


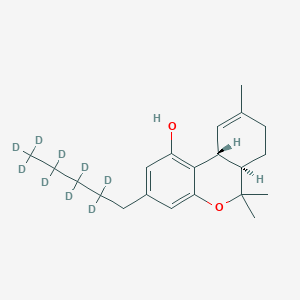
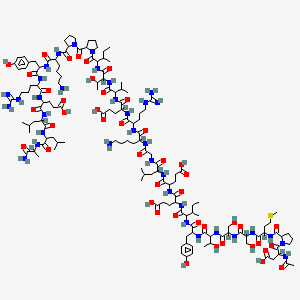

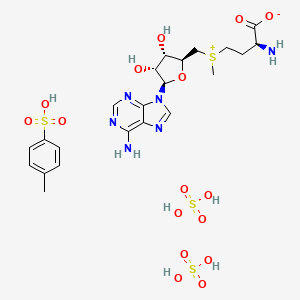
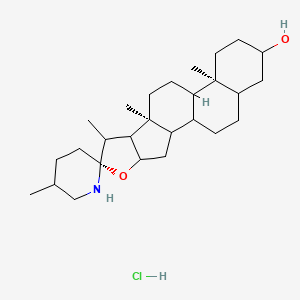
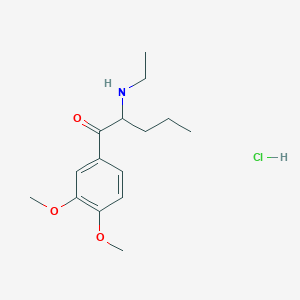
![N-[(2Z,5R,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765674.png)
